molecular formula C15H21ClN2O3 B1392495 N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride CAS No. 1242967-44-7

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No. B1392495
CAS RN: 1242967-44-7
M. Wt: 312.79 g/mol
InChI Key: BGXJUHCEUMICRI-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride, also known as 4-methylpiperidine-4-carboxamide hydrochloride, is a chemical compound used in scientific and medical research. It is a white crystalline solid with a molecular weight of 394.9 g/mol and a melting point of 192-194 °C. This compound is used in a variety of applications, such as in the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Antipsychotic Potential

Heterocyclic analogs of carboxamides, including compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride, have been explored for their potential antipsychotic properties. Research has shown that certain derivatives exhibit potent in vivo activities, with a lower incidence of side effects typically associated with antipsychotic drugs (Norman, Navas, Thompson, & Rigdon, 1996).

Synthesis for Pharmacological Applications

New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized for potential pharmacological applications. These amides play a crucial role in the development of compounds like imatinib, an antileukemic agent (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

CGRP Receptor Antagonism

Compounds structurally related to N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride have been studied for their role as calcitonin gene-related peptide (CGRP) receptor antagonists. These studies involve the development of stereoselective synthesis processes for potential therapeutic applications (Cann et al., 2012).

Diuretic Activity

Derivatives of benzothiazole-2-carboxamide, which share a structural similarity to the given compound, have been synthesized and evaluated for diuretic activity. This research indicates potential applications in treating conditions that require diuretic intervention (Yar & Ansari, 2009).

Photoelectron Spectroscopy and Nano-Aggregate Formation

Research has been conducted on compounds like pyridyl substituted benzamides, which are related to the given compound, focusing on their luminescent properties and the formation of nano-aggregates with enhanced emission. These studies contribute to the understanding of their potential applications in material sciences (Srivastava et al., 2017).

Alpha- and Beta-Adrenergic Antagonist Properties

Analogues of medroxalol, a compound related to N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride, have been synthesized to study their alpha- and beta-adrenergic antagonist properties. This research contributes to the development of drugs for hypertension and related cardiovascular conditions (Grisar et al., 1981).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c1-15(4-6-16-7-5-15)14(18)17-9-11-2-3-12-13(8-11)20-10-19-12;/h2-3,8,16H,4-7,9-10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXJUHCEUMICRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

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